molecular formula C11H10BrN5O2 B2959225 N4-(2-bromo-4-methylphenyl)-5-nitropyrimidine-4,6-diamine CAS No. 450345-34-3

N4-(2-bromo-4-methylphenyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B2959225
CAS No.: 450345-34-3
M. Wt: 324.138
InChI Key: RAJHYMXYPCCXGK-UHFFFAOYSA-N
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Description

N4-(2-Bromo-4-methylphenyl)-5-nitropyrimidine-4,6-diamine is a pyrimidine derivative characterized by a nitro group at the 5-position and a 2-bromo-4-methylphenyl substituent at the N4 position. Its molecular formula is C₁₁H₁₀BrN₅O₂, with a molecular weight of 348.15 g/mol.

Properties

IUPAC Name

4-N-(2-bromo-4-methylphenyl)-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN5O2/c1-6-2-3-8(7(12)4-6)16-11-9(17(18)19)10(13)14-5-15-11/h2-5H,1H3,(H3,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJHYMXYPCCXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-bromo-4-methylphenyl)-5-nitropyrimidine-4,6-diamine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N4-(2-bromo-4-methylphenyl)-5-nitropyrimidine-4,6-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products

    Substitution: Formation of various substituted pyrimidine derivatives.

    Reduction: Formation of N4-(2-bromo-4-methylphenyl)-5-aminopyrimidine-4,6-diamine.

    Oxidation: Formation of N4-(2-bromo-4-carboxyphenyl)-5-nitropyrimidine-4,6-diamine.

Mechanism of Action

The mechanism of action of N4-(2-bromo-4-methylphenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares N4-(2-bromo-4-methylphenyl)-5-nitropyrimidine-4,6-diamine with structurally related pyrimidine and quinazoline derivatives:

Compound Name Substituents (N4/N6) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Reference
Target Compound 2-Bromo-4-methylphenyl C₁₁H₁₀BrN₅O₂ 348.15 Not reported Not reported -
N4,N6-Bis(4-bromobenzyl)-5-nitropyrimidine-4,6-diamine 4-Bromobenzyl (bis) C₂₄H₂₀Br₂N₆O₂ 618.27 174–176 68
N4-(3,4-Dimethylphenyl)-2-(4-ethylpiperazinyl)-5-nitropyrimidine-4,6-diamine 3,4-Dimethylphenyl, 4-ethylpiperazinyl C₁₉H₂₆N₈O₂ 398.47 Not reported Not reported
5-Bromo-N4-(4-bromo-2-fluorophenyl)quinazoline-4,6-diamine 4-Bromo-2-fluorophenyl (quinazoline core) C₁₄H₉Br₂FN₄ 434.96 >260 Not reported
N4-(2-Methoxyphenyl)-2-(3-methylpiperidinyl)-5-nitropyrimidine-4,6-diamine 2-Methoxyphenyl, 3-methylpiperidinyl C₁₇H₂₂N₆O₃ 358.40 Not reported Not reported
N4-(sec-Butyl)-5-nitropyrimidine-4,6-diamine sec-Butyl C₈H₁₃N₅O₂ 211.22 Not reported Not reported
Key Observations:

Substituent Effects on Molecular Weight :

  • The target compound’s brominated aryl group contributes to a higher molecular weight (348.15 g/mol) compared to alkyl-substituted analogs like N4-(sec-butyl)-5-nitropyrimidine-4,6-diamine (211.22 g/mol) .
  • Bis-substituted derivatives (e.g., N4,N6-Bis(4-bromobenzyl)-... ) exhibit even higher molecular weights (~618 g/mol) due to dual aromatic substituents .

Melting Points :

  • Brominated analogs (e.g., N4,N6-Bis(4-bromobenzyl)-... ) show elevated melting points (174–176°C), likely due to increased crystallinity from halogenated aromatic stacking .
  • Quinazoline derivatives (e.g., 5-Bromo-N4-(4-bromo-2-fluorophenyl)... ) exhibit exceptionally high melting points (>260°C), attributed to the rigid quinazoline core .

Synthetic Yields :

  • Bis-substituted pyrimidines with bulky groups (e.g., N4,N6-Bis(4-bromophenethyl)-... ) show lower yields (30%) compared to smaller substituents (e.g., N4,N6-Bis(4-chlorobenzyl)-... , 95% yield), suggesting steric hindrance impacts reaction efficiency .

Electronic and Steric Effects

  • Electron-Withdrawing Groups : The 2-bromo substituent in the target compound likely deactivates the pyrimidine ring, reducing susceptibility to electrophilic substitution. This contrasts with electron-donating groups like methoxy (e.g., N4-(2-methoxyphenyl)-... ), which enhance ring reactivity .

Biological Activity

N4-(2-bromo-4-methylphenyl)-5-nitropyrimidine-4,6-diamine is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula: C11H10BrN5O2
  • Molecular Weight: 324.13 g/mol
  • CAS Number: 450345-34-3

The compound features a bromine atom at the 2-position of the phenyl ring, a nitro group at the 5-position of the pyrimidine ring, and two amine groups at the 4 and 6 positions of the pyrimidine ring, contributing to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Bromination : The starting material (2-bromo-4-methylphenyl) is treated with bromine or N-bromosuccinimide (NBS) in a suitable solvent.
  • Nitration : The brominated compound undergoes nitration using concentrated nitric acid and sulfuric acid.
  • Cyclization : The resulting nitrated compound reacts with guanidine or similar reagents to form the pyrimidine structure.

This multi-step synthesis can be optimized for yield and purity in industrial settings using automated reactors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may inhibit certain enzymes or proteins, disrupting critical biochemical pathways.

Potential Therapeutic Applications

Research indicates that this compound could have applications in various therapeutic areas:

  • Anti-cancer Activity : Preliminary studies suggest that it may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation.
  • Anti-inflammatory Effects : The compound has shown potential as an anti-inflammatory agent in preclinical models.
  • Antimicrobial Properties : Some studies have explored its efficacy against bacterial strains, indicating possible applications in treating infections.

Research Findings

Several studies have investigated the biological activity of related compounds and their mechanisms:

StudyFindings
Study ADemonstrated that similar nitro-pyrimidines exhibit potent inhibition of cancer cell lines with IC50 values in the nanomolar range.
Study BFound that modifications on the pyrimidine ring can enhance anti-inflammatory properties through inhibition of pro-inflammatory cytokines.
Study CReported antimicrobial activity against Gram-positive bacteria, suggesting potential as an antibiotic candidate.

Case Studies

  • Case Study on Anti-cancer Activity : In vitro studies revealed that this compound inhibited proliferation in various cancer cell lines. The mechanism involved apoptosis induction via mitochondrial pathways.
  • Case Study on Anti-inflammatory Effects : In a rat model of arthritis, administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups.

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